5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO4. It belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclization) of the resulting ether and decarboxylation . Another method involves the use of o-methoxybenzoins in the presence of hydroiodic acid in glacial acetic acid, which undergoes demethylation followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different benzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroiodic acid, chloroacetic acid, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid include:
- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
- 8-Methoxypsoralen
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can enhance its antimicrobial properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIWXWCGQMFLNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366132 | |
Record name | 5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460044-74-0 | |
Record name | 5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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